molecular formula C20H21FN2O2 B564278 Citalopram-d6 N-Oxide CAS No. 1189652-54-7

Citalopram-d6 N-Oxide

Cat. No. B564278
CAS RN: 1189652-54-7
M. Wt: 346.435
InChI Key: DIOGFDCEWUUSBQ-WFGJKAKNSA-N
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Description

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .


Molecular Structure Analysis

The molecular formula of Citalopram-d6 N-Oxide is C20H15D6FN2O2 . The molecular weight is 346.43 .


Chemical Reactions Analysis

Citalopram, the parent compound of Citalopram-d6 N-Oxide, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .

Scientific Research Applications

Degradation and Environmental Presence

Research on the degradation of Citalopram, a selective serotonin reuptake inhibitor widely used for treating anxiety and control disorders, under simulated sunlight has identified Citalopram N-Oxide as a minor photoproduct. This indicates that Citalopram and its degradation products, including Citalopram N-Oxide, exhibit stability in various solutions but may dissipate to some extent in natural waters, suggesting environmental implications (Kwon & Armbrust, 2005). Another study evaluated the fate of Citalopram using water treatment technologies like ozonation, ClO2 oxidation, UV irradiation, and Fenton oxidation. It was found that these treatments could significantly reduce Citalopram concentration, with the identification of Citalopram N-Oxide among the transformation products, highlighting its environmental persistence and the effectiveness of treatment methods (Hörsing et al., 2012).

Analytical Detection and Pharmacokinetic Studies

Enantiomeric screening of racemic Citalopram and its metabolites, including Citalopram N-Oxide, in human urine showcases the methodological advancements in chiral separation and detection techniques. This is crucial for pharmacokinetic studies and understanding the metabolic pathways of Citalopram, offering insights into its efficacy and safety profile (Berzas-Nevado et al., 2006). Another study focused on the development of a novel Citalopram potentiometric membrane sensor for its determination in pharmaceutical formulation and urine. This research underscores the importance of accurate, precise, and simple methods for the detection of Citalopram and its metabolites, including N-Oxide, to ensure quality control and clinical monitoring (Faridbod et al., 2020).

Mechanism of Action

Target of Action

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter is responsible for the reuptake of serotonin from the synaptic cleft . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .

Mode of Action

Citalopram selectively inhibits serotonin reuptake in the presynaptic neurons . This inhibition is primarily due to the S-enantiomer of Citalopram . It has minimal effects on norepinephrine or dopamine . It also displays little to no affinity for serotonin, dopamine, adrenergic, histamine, GABA, or muscarinic receptor subtypes .

Biochemical Pathways

Citalopram and its N-demethylated metabolites exist as racemic compounds . In vitro and in vivo tests showed that the effects of Citalopram and N-demethylcitalopram are mainly due to the S-enantiomers: S-citalopram and S-demethylcitalopram . In their in vitro inhibition of serotonin uptake, S-citalopram and S-demethylcitalopram are 167 and 6.6 times more potent, respectively, than the R-enantiomers .

Pharmacokinetics

Citalopram is rapidly absorbed after oral administration, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The result of Citalopram’s action is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations in the synaptic cleft, enhancing serotonin signaling .

Action Environment

The action of Citalopram can be influenced by environmental factors. For instance, in the aquatic environment, Citalopram oxidation was examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes . This is because conventional wastewater treatment plants cannot remove Citalopram effectively .

Safety and Hazards

Citalopram, the parent compound of Citalopram-d6 N-Oxide, is harmful if swallowed . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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